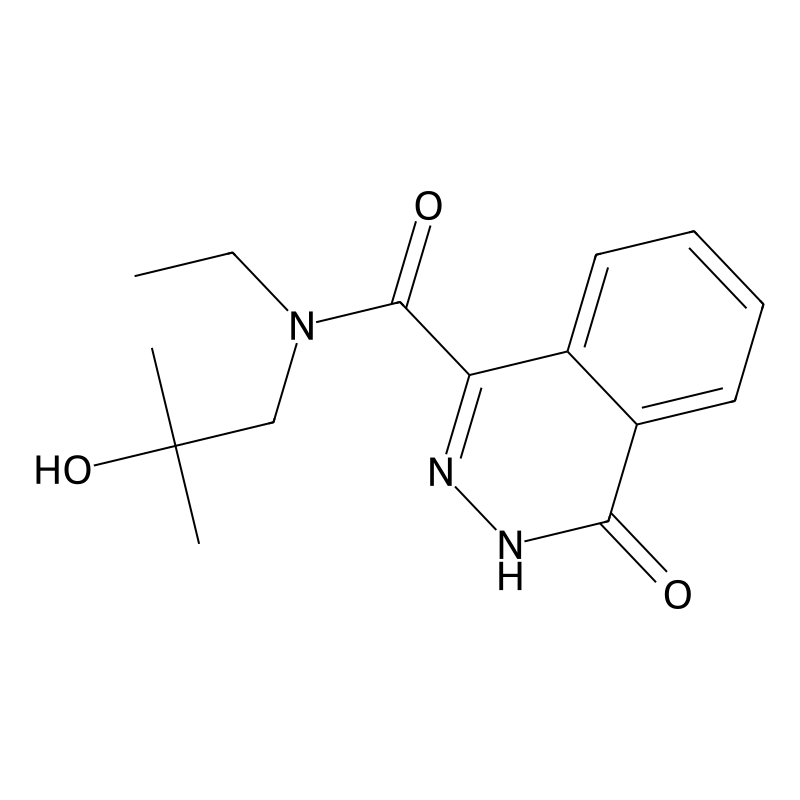

N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide

Catalog No.

S7891972

CAS No.

M.F

C15H19N3O3

M. Wt

289.33 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide

IUPAC Name

N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C15H19N3O3/c1-4-18(9-15(2,3)21)14(20)12-10-7-5-6-8-11(10)13(19)17-16-12/h5-8,21H,4,9H2,1-3H3,(H,17,19)

InChI Key

XDKXCXNKQKCNOC-UHFFFAOYSA-N

SMILES

CCN(CC(C)(C)O)C(=O)C1=NNC(=O)C2=CC=CC=C21

Canonical SMILES

CCN(CC(C)(C)O)C(=O)C1=NNC(=O)C2=CC=CC=C21

N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide is a white crystalline powder that belongs to the phthalazine class of compounds. This compound was first synthesized in the early 1980s and was found to have potential as anxiolytic and anti-depressant agent. It acts as a positive allosteric modulator of the GABA-A receptor, which is the most important inhibitory receptor in the brain. It enhances the effect of GABA by increasing the opening time of the chloride ion channel, resulting in enhanced neuronal inhibition.

The molecular formula of N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide is C14H17N3O3. The compound has a melting point of 153-154°C and a boiling point of 454.3°C at 760 mmHg. It is sparingly soluble in water and soluble in organic solvents like ethanol and dimethyl sulfoxide. The compound has a Log P value of 1.11, indicating low lipophilicity.

The synthesis of N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide involves the reaction of 1,2-dihydrophthalazine-1,4-dione with ethyl-2-hydroxyisobutyrate in the presence of triethylamine and acetic anhydride. The resulting product is purified through recrystallization or chromatography. The compound is characterized by various spectroscopic and analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).

N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide can be analyzed using various methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods are used to determine the purity, stability, and degradation products of the compound.

N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide has been shown to have anxiolytic, anti-convulsant, anti-depressant, and cognitive-enhancing effects in preclinical studies. It acts as a positive allosteric modulator of the GABA-A receptor and enhances the effect of GABA, resulting in enhanced neuronal inhibition.

Studies have shown that N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide is well-tolerated and has a low toxicity profile in animal studies. The compound can cause mild sedation and ataxia at high doses, but no serious adverse effects have been reported.

N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide has been used in various preclinical studies to investigate its potential as a therapeutic agent for neuropsychiatric disorders such as anxiety, depression, and epilepsy. The compound has also been used as a tool compound to elucidate the function of the GABA-A receptor in the brain.

The research on N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide is still in its early stages, and most of the work has been limited to preclinical studies. There is a need for more research to explore the therapeutic potential and mechanism of action of this compound in neuropsychiatric disorders.

N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide has the potential to be developed as a therapeutic agent for neuropsychiatric disorders. It can also be used as a tool compound for drug discovery efforts targeting the GABA-A receptor.

Limitations:

One limitation of N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide is its low solubility in water, which can limit its bioavailability and ease of formulation. There is also a need for more research to fully elucidate the mechanism of action of this compound.

Limitations:

One limitation of N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide is its low solubility in water, which can limit its bioavailability and ease of formulation. There is also a need for more research to fully elucidate the mechanism of action of this compound.

The potential future directions for research on N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide include:

1. Further investigation of its mechanism of action, including its effect on other neurotransmitter systems in addition to the GABA-A receptor.

2. Development of new analogs with improved solubility and bioavailability.

3. Exploration of the potential therapeutic applications of this compound in other neurological and neuropsychiatric disorders.

4. Investigation of the safety and efficacy of this compound in clinical trials.

5. Development of more selective modulators of the GABA-A receptor with fewer off-target effects.

In conclusion, N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide is a promising compound with potential as a therapeutic agent for neuropsychiatric disorders. Further research is needed to fully elucidate its mechanism of action and explore its potential applications in various fields of research and industry.

1. Further investigation of its mechanism of action, including its effect on other neurotransmitter systems in addition to the GABA-A receptor.

2. Development of new analogs with improved solubility and bioavailability.

3. Exploration of the potential therapeutic applications of this compound in other neurological and neuropsychiatric disorders.

4. Investigation of the safety and efficacy of this compound in clinical trials.

5. Development of more selective modulators of the GABA-A receptor with fewer off-target effects.

In conclusion, N-ethyl-N-(2-hydroxy-2-methylpropyl)-4-oxo-3H-phthalazine-1-carboxamide is a promising compound with potential as a therapeutic agent for neuropsychiatric disorders. Further research is needed to fully elucidate its mechanism of action and explore its potential applications in various fields of research and industry.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

289.14264148 g/mol

Monoisotopic Mass

289.14264148 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds